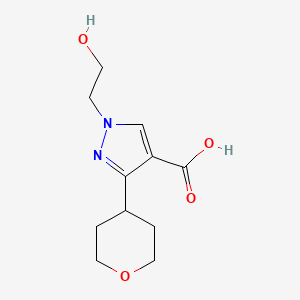

1-(2-羟乙基)-3-(氧杂-4-基)吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

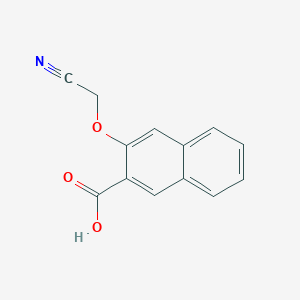

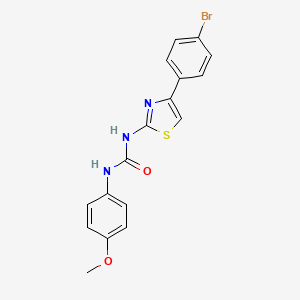

The compound "1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid" is a derivative of pyrazole carboxylic acid, which is a core structure in various pharmacologically active compounds and is of significant interest in medicinal chemistry. The pyrazole ring is a versatile scaffold that can be functionalized to produce a wide range of derivatives with potential biological activities .

Synthesis Analysis

The synthesis of pyrazole carboxylic acid derivatives typically involves the functionalization of the pyrazole core. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide or ester derivatives can be achieved through reactions with N-nucleophiles or alcohols . Improved synthesis methods have been reported, such as the conversion of ethyl cyanoacetate and triethyl orthoformate into 1H-pyrazole-4-carboxylic acid with a high yield of 97.1% . These methods provide a foundation for the synthesis of the specific compound , although the exact synthesis route for "1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography . These techniques allow for the determination of the compound's structure, including the position of substituents on the pyrazole ring and the nature of functional groups attached to it.

Chemical Reactions Analysis

Pyrazole carboxylic acids and their derivatives undergo various chemical reactions, including cyclocondensation to form pyrazolo[3,4-d]pyridazines , reactions with aminophenols to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides , and reactions with hydroxylamines and carbazates to form a range of N-substituted carboxamides and carbohydrazides . These reactions are typically catalyzed by bases and can yield a variety of products depending on the reactants and conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as ionization constants and biological activity, can be influenced by the nature of the substituents on the pyrazole ring. For example, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster for the carboxyl group, with target compounds showing similar pKa values to GABA and demonstrating weak agonist profiles at GABA(A) receptors . The nonlinear optical properties of pyrazole derivatives can also be of interest, as seen in a study of a pyrazole carbothioic O-acid derivative, which showed a small energy gap between the frontier molecular orbitals .

科学研究应用

合成和生物应用

吡唑羧酸衍生物,包括类似于1-(2-羟乙基)-3-(氧杂-4-基)吡唑-4-羧酸的那些,由于其多功能的合成适用性和生物活性而具有重要意义。这些化合物作为杂环化合物中的支架结构,表现出多种生物活性,如抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒特性。它们的合成和多样化的生物应用突显了这些化合物在药物化学中的重要性,为该领域的未来研究提供了指导 (Cetin, 2020)。

羧酸的抗氧化、微生物和细胞毒活性

对源自植物的天然羧酸的研究表明,这些化合物具有显着的抗氧化、抗微生物和细胞毒活性,其中可能包括类似于所讨论化合物的衍生物。选定的羧酸之间的结构差异显着影响其生物活性,表明这些化合物在食品保鲜、药品等领域开发治疗或应用的潜力。这项研究强调了理解构效关系以充分利用羧酸在各种科学和治疗应用中的潜力的重要性 (Godlewska-Żyłkiewicz 等,2020)。

药物合成中的乙酰丙酸

源自生物质的乙酰丙酸展示了羧酸在药物合成中的灵活性和多样性。它突出了此类化合物在降低药物合成成本和简化反应步骤中的作用,展示了类似于1-(2-羟乙基)-3-(氧杂-4-基)吡唑-4-羧酸的羧酸在医学领域的未开发潜力。这为此类化合物在癌症治疗、医疗材料和其他医学领域中的应用开辟了道路,强调了它们作为药物合成中的原料或中间体的意义 (Zhang 等,2021)。

属性

IUPAC Name |

1-(2-hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-4-3-13-7-9(11(15)16)10(12-13)8-1-5-17-6-2-8/h7-8,14H,1-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYXBRIRTCWIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN(C=C2C(=O)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)